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Amphotericin B: A Clear Preference for
Ergosterol Over Cholesterol
A definitive guide to the selective binding of Amphotericin B, substantiating its targeted

antifungal activity.

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, owes its

efficacy to a remarkable selective affinity for ergosterol, the primary sterol in fungal cell

membranes, over cholesterol, the analogous sterol in mammalian cells. This selective

interaction is the basis for its therapeutic window, allowing it to target and disrupt fungal

membranes while minimizing damage to host cells. This guide provides a comparative analysis

of AmB's binding to ergosterol and cholesterol, supported by experimental data from key

biophysical techniques, and outlines the methodologies used to confirm this crucial selectivity.

Quantitative Analysis: Binding Affinity and Kinetics
The preferential binding of Amphotericin B to ergosterol has been quantified using various

techniques, most notably Surface Plasmon Resonance (SPR) and Isothermal Titration

Calorimetry (ITC). These methods provide insights into the kinetics, equilibrium, and

thermodynamics of the interaction.
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SPR studies have demonstrated a significantly higher affinity of AmB for lipid membranes

containing ergosterol compared to those containing cholesterol. One study reported an

approximately 18-fold higher affinity for ergosterol-containing membranes. The kinetic and

equilibrium constants from this study are summarized in the table below.
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1.2 x 10³ 1.5 x 10⁻² 1.25 x 10⁻⁵ 3.1 x 10⁻³ 1.9 x 10⁻³ 6.8 x 10⁻⁶

POPC-

Cholesterol
7.5 x 10¹ 9.2 x 10⁻³ 1.23 x 10⁻⁴ 1.1 x 10⁻³ 1.0 x 10⁻³ 1.22 x 10⁻⁴

Data adapted from a study utilizing SPR to analyze the binding kinetics of Amphotericin B to

model lipid membranes.

Isothermal Titration Calorimetry (ITC) Insights
Isothermal Titration Calorimetry (ITC) experiments provide direct measurement of the heat

changes associated with binding events, allowing for the determination of binding affinity (Kd),

enthalpy (ΔH), and entropy (ΔS) of the interaction. While a direct side-by-side comparative

table of all thermodynamic parameters is not readily available in the literature, ITC studies

consistently confirm a direct and energetically favorable binding interaction between AmB and

ergosterol-containing lipid vesicles, which is significantly weaker or absent with cholesterol-

containing vesicles[1][2]. The observed exothermic reaction upon titration of AmB into a

solution of ergosterol-containing liposomes is a hallmark of this specific binding[1].

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing

a framework for researchers to replicate and validate these findings.
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Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for analyzing the binding of Amphotericin B to sterol-containing

liposomes using a BIACORE S51 system with an L1 sensor chip.

1. Liposome Preparation:

Prepare stock solutions of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC),

ergosterol, and cholesterol in chloroform.

Mix the lipid solutions to achieve the desired molar ratios (e.g., POPC:ergosterol 4:1 and

POPC:cholesterol 4:1).

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

Hydrate the lipid film with a suitable buffer (e.g., PBS) to form multilamellar vesicles (MLVs).

Create small unilamellar vesicles (SUVs) by sonication or extrusion.

2. SPR Measurement:

Instrument: BIACORE S51

Sensor Chip: L1

Running Buffer: PBS containing 10% DMSO.

Immobilization:

Wash the L1 sensor chip surface with three injections of 20 mmol/L CHAPS at a flow rate

of 30 µL/min.

Immediately inject the SUV suspension (0.5 mM lipid concentration) at a flow rate of 10

µL/min for 500 seconds to allow for liposome capture on the sensor surface.

Binding Analysis:

Prepare AmB solutions in the running buffer at various concentrations (e.g., 0.25 to 20

µmol/L).
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Inject 100 µL of each AmB solution over the immobilized liposomes at a flow rate of 30

µL/min for an association phase of 200 seconds.

Allow for a dissociation phase of 400 seconds with the flow of running buffer.

Regeneration:

After each binding cycle, inject 15 µL of 20 mmol/L CHAPS at 30 µL/min to remove the

captured liposomes and bound AmB.

Data Analysis:

Analyze the resulting sensorgrams using appropriate binding models (e.g., a two-state

reaction model) to determine the association (ka) and dissociation (kd) rate constants, and

the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes a general method for assessing the binding of Amphotericin B to sterol-

containing large unilamellar vesicles (LUVs).

1. Sample Preparation:

Prepare LUVs composed of POPC with and without 10% ergosterol or cholesterol by

extrusion.

Prepare a stock solution of Amphotericin B in a suitable buffer (e.g., PBS with a small

percentage of DMSO to ensure solubility).

Dialyze both the liposome suspensions and the AmB solution against the same buffer to

minimize heats of dilution.

2. ITC Measurement:

Instrument: A high-sensitivity isothermal titration calorimeter.

Titration Procedure:
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Fill the sample cell (e.g., 200 µL) with the liposome suspension (e.g., 10-50 µM lipid

concentration).

Fill the injection syringe (e.g., 40 µL) with the AmB solution (e.g., 100-500 µM).

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the

syringe tip, and discard this data point from the analysis.

Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g.,

150 seconds).

Stir the sample cell continuously to ensure proper mixing.

Control Experiments:

Titrate AmB into the buffer alone to measure the heat of dilution.

Titrate buffer into the liposome suspension to measure any heats of liposome dilution or

dissociation.

Data Analysis:

Subtract the heats of dilution from the raw titration data.

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to

determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) from the obtained

parameters.

Visualization of Experimental Workflow and Binding
Selectivity
The following diagrams illustrate the experimental workflow for assessing AmB's selective

binding and the logical relationship of its preferential interaction.
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Caption: Experimental workflow for confirming AmB's selective binding.
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Caption: Selective binding of AmB to ergosterol leads to its antifungal effect.

Conclusion
The experimental evidence overwhelmingly confirms the selective binding of Amphotericin B to

ergosterol over cholesterol. This selectivity is not just a qualitative observation but is supported

by quantitative data from biophysical techniques like Surface Plasmon Resonance and

Isothermal Titration Calorimetry. The significantly higher affinity and distinct thermodynamic

profile of the AmB-ergosterol interaction underscore the molecular basis of its potent antifungal

activity and its utility as a therapeutic agent. For researchers and drug development

professionals, a thorough understanding of these differential binding characteristics is

paramount for the development of new antifungal agents with improved efficacy and reduced

toxicity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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